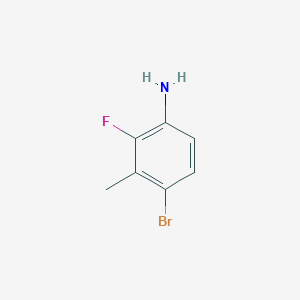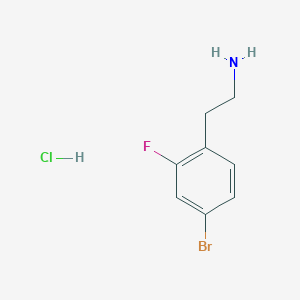![molecular formula C13H15BrO3 B1374473 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid CAS No. 1338494-92-0](/img/structure/B1374473.png)
4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is an organic compound with the molecular formula C13H15BrO3 and a molecular weight of 299.16 . This compound features a bromophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group. It is used in various chemical research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid typically involves the following steps:
Formation of Oxane Ring: The brominated phenyl compound undergoes a cyclization reaction to form the oxane ring. This can be achieved through intramolecular nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for bromination and cyclization steps.
High-Pressure Reactors: Carboxylation is performed in high-pressure reactors to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylates.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid
- 4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid
- 4-[(4-Methylphenyl)methyl]oxane-4-carboxylic acid
Uniqueness
4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies.
特性
IUPAC Name |
4-[(4-bromophenyl)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCDJCVOJBNCHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171894 |
Source


|
| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338494-92-0 |
Source


|
| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)













